molecular formula C18H19NO6S B3463855 Methyl 2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetate

Methyl 2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetate

Cat. No.: B3463855
M. Wt: 377.4 g/mol
InChI Key: KWCFLHTTYUOTJK-UHFFFAOYSA-N
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Description

Methyl 2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetate is a complex organic compound that features a benzodioxane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetate typically involves multiple steps. One common route begins with the reaction of 1,4-benzodioxane-6-amine with benzyl bromide in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) as the solvent. This reaction yields the intermediate benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amine, which is then esterified with methyl chloroacetate to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high purity of the final product, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler amines or alcohols.

Scientific Research Applications

Methyl 2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxane ring system is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Uniqueness

Methyl 2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This ester group can be hydrolyzed under certain conditions, potentially releasing active metabolites that contribute to its overall effect .

Properties

IUPAC Name

methyl 2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S/c1-23-18(20)13-19(12-14-5-3-2-4-6-14)26(21,22)15-7-8-16-17(11-15)25-10-9-24-16/h2-8,11H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCFLHTTYUOTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetate
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Methyl 2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetate
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Methyl 2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetate
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Methyl 2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetate
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Methyl 2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetate
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Methyl 2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetate

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